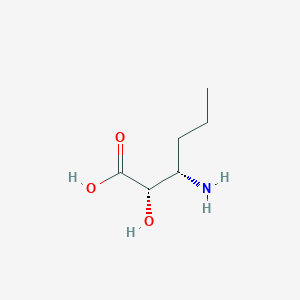

(2S,3S)-3-Amino-2-hydroxyhexanoic acid

Vue d'ensemble

Description

“(2S,3S)-3-Amino-2-hydroxyhexanoic acid” is an amino acid with two chiral centers at the 2nd and 3rd carbon atoms . The (2S,3S) notation indicates the configuration of these chiral centers . The compound contains an amino group (-NH2), a hydroxy group (-OH), and a carboxylic acid group (-COOH), which are common functional groups in amino acids.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers . The presence of two chiral centers means that there could be up to four stereoisomers of this compound .Applications De Recherche Scientifique

Pharmacological Applications : A study on Crotalaria juncea seeds identified 2-amino-5-hydroxyhexanoic acid, showing significant lipid-lowering and antioxidant activities, suggesting its potential as an antidyslipidemic agent (Prasad et al., 2013).

Renin Inhibition : The diastereoisomers of 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) were synthesized and evaluated for their ability to inhibit human amniotic renin, suggesting potential therapeutic applications in renin-related disorders (Johnson, 1982).

Protein Oxidation Marker : (2S)-3-Hydroxylysine, derived from HO* attack on lysine, has been suggested as a sensitive marker for protein oxidation, indicating its use in studying radical-induced protein damage (Morin et al., 1998).

Synthesis and Stereochemistry : Studies have been conducted on the synthesis and stereochemical analysis of enantiopure (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids, derived from L-aspartic and L-glutamic acids (Andrés et al., 2003).

Corrosion Inhibition : Schiff's bases derived from lysine and aromatic aldehydes, including 2-amino-6-(aromatic)hexanoic acids, have shown potential as corrosion inhibitors for mild steel (Gupta et al., 2016).

Biochemical Studies in Fungi : (2R)-2-amino-6-hydroxy-4-hexynoic acid, a related compound, was found in the fruiting bodies of Amanita miculifera, highlighting its presence in natural fungal products (Hatanaka et al., 1999).

Peptide Synthesis and Modification : (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid has been used in the synthesis of diastereoselective peptides and modified proteins (Ishibuchi et al., 1992).

Potential as Plant Elicitor : 2-Amino-3-methylhexanoic acid (AMHA) was found to induce resistance in plants against temperature stress and pathogen attack, suggesting its application in agriculture (Wang et al., 2022).

Propriétés

IUPAC Name |

(2S,3S)-3-amino-2-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFGOYXLBOWNGQ-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]([C@@H](C(=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458626 |

Source

|

| Record name | (2S,3S)-3-Amino-2-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-Amino-2-hydroxyhexanoic acid | |

CAS RN |

160801-76-3 |

Source

|

| Record name | (2S,3S)-3-Amino-2-hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160801-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-3-Amino-2-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)